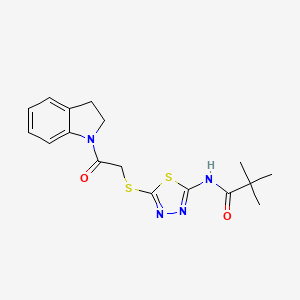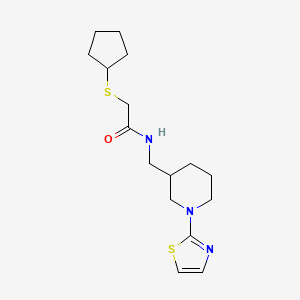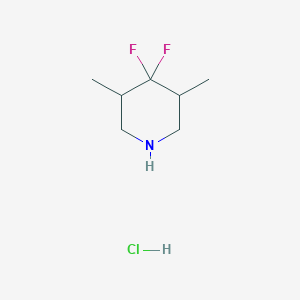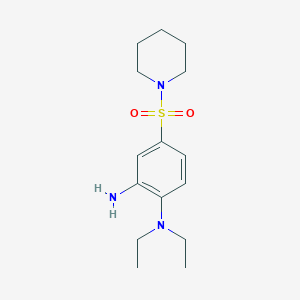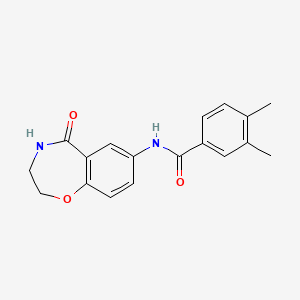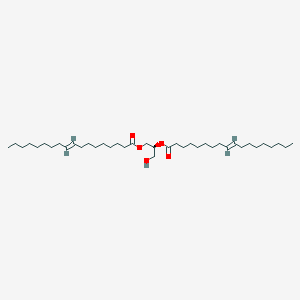![molecular formula C13H15BrN4O2 B2671336 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899952-57-9](/img/new.no-structure.jpg)
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea typically involves the reaction of 3-bromopropylamine with 4-oxo-3H-phthalazin-1-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.
Industrial Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chloropropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 1-(3-iodopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- 1-(3-aminopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Uniqueness
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Propriétés
Numéro CAS |
899952-57-9 |
|---|---|
Formule moléculaire |
C13H15BrN4O2 |
Poids moléculaire |
339.193 |
Nom IUPAC |
1-(3-bromopropyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
InChI |
InChI=1S/C13H15BrN4O2/c14-6-3-7-15-13(20)16-8-11-9-4-1-2-5-10(9)12(19)18-17-11/h1-2,4-5H,3,6-8H2,(H,18,19)(H2,15,16,20) |
Clé InChI |
GQQKOIJJMGJOJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)NCCCBr |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


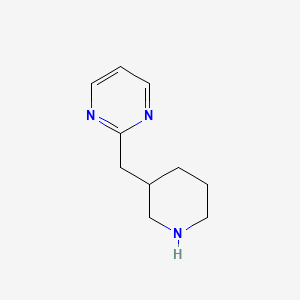
![6-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2671255.png)
![1,3-dimethyl-8-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2671256.png)
![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
![8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2671261.png)
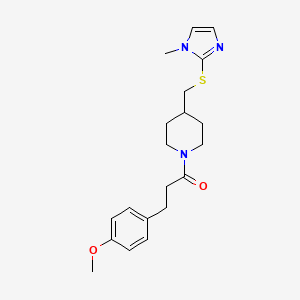
![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)
